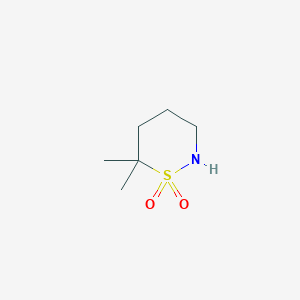

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthetic Approaches

The chemistry of substituted thiazinanes, including derivatives of 6,6-dimethyl-1,2-thiazinane 1,1-dioxide, is a notable area of study due to their potential in disease treatment and other applications. These compounds are part of important heterocyclic compounds with applications ranging from anti-HIV activity to use as antibiotics and anticoagulants. The review by Hassan et al. (2020) focuses on the synthetic approaches of thiazinane derivatives and their chemical reactivity, emphasizing the need for further exploration in this domain due to the limited research specifically targeting thiazinane itself (Hassan, Bräse, Aly, & Tawfeek, 2020).

Catalytic Applications

Noland and DeMaster (2003) explored the catalytic uses of 4H-1,4-thiazine 1,1-dioxide derivatives in organic synthesis, highlighting their role as intermediates in various synthetic pathways. This work underlines the versatility of thiazinane 1,1-dioxide derivatives in facilitating the synthesis of complex organic molecules (Noland & DeMaster, 2003).

Biological Activities

Research by Gautam and Chaudhary (2014) on carbodiimide-mediated synthesis of new thiazolidin-4-ones and thiazinan-4-ones from thiosemicarbazone derivatives showcases the potential biological activities of these compounds. Their work indicates the diverse therapeutic possibilities of thiazinane derivatives, including antimicrobial properties (Gautam & Chaudhary, 2014).

Material Science and Physical Chemistry

The study by Amireche-Ziar et al. (2013) on excess molar enthalpies for binary mixtures involving ethers and 1,2-dichloroethane highlights the physical chemistry applications of thiazinane derivatives. Such studies are crucial for understanding the thermodynamic properties of organic compounds in solution, which has implications for material science and chemical engineering (Amireche-Ziar, Richon, & Brahim Belaribi, 2013).

Heterocyclic Chemistry Innovations

Further, the work by Wu and Xu (2019) on the asymmetric arylation of cyclic N-sulfonyl imines to access chiral 1,3-diamines demonstrates the innovative applications of thiazinane 1,1-dioxide derivatives in heterocyclic chemistry. This research contributes to the development of new methodologies for synthesizing optically active compounds, which are valuable in pharmaceutical synthesis (Wu & Xu, 2019).

Future Directions

Mechanism of Action

Target of Action

Thiazinanes, a class of compounds to which it belongs, have been shown to have significant biological activity .

Mode of Action

It is known that thiazinanes can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

Thiazinanes, in general, can influence a variety of biochemical pathways due to their broad range of biological activity .

Result of Action

Thiazinanes have been shown to have a wide range of biological activities, suggesting they could have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially affecting cellular redox balance and oxidative stress levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate signaling pathways related to apoptosis and cell survival, such as the MAPK and PI3K/Akt pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular proliferation and energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These effects are particularly evident in in vitro studies, where prolonged exposure to the compound can result in significant changes in cellular behavior .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative metabolism, such as NADPH oxidase and glutathione peroxidase. These interactions can influence metabolic flux and the levels of key metabolites, such as reactive oxygen species and antioxidants. The compound’s effects on metabolic pathways are critical for understanding its overall impact on cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum and nucleus, through specific targeting signals and post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name |

6,6-dimethylthiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)4-3-5-7-10(6,8)9/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBXZTHXGSUBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNS1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)

![1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2528407.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)